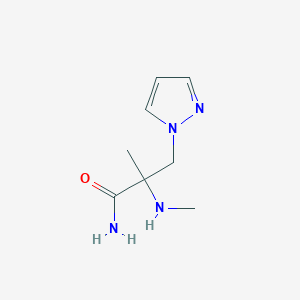

2-Methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanamide

Description

2-Methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanamide is a secondary amine derivative characterized by a propanamide backbone substituted with a methylamino group at the 2-position, a pyrazol-1-yl moiety at the 3-position, and a methyl group branching at the central carbon. This compound has been listed in chemical catalogs (e.g., CymitQuimica) for laboratory use but is currently discontinued, limiting its commercial availability . However, detailed pharmacological or toxicological data for this specific compound are absent in the provided evidence, necessitating comparisons with structurally related analogs for inferring properties.

Properties

Molecular Formula |

C8H14N4O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-methyl-2-(methylamino)-3-pyrazol-1-ylpropanamide |

InChI |

InChI=1S/C8H14N4O/c1-8(10-2,7(9)13)6-12-5-3-4-11-12/h3-5,10H,6H2,1-2H3,(H2,9,13) |

InChI Key |

RXHIJGRMFGWUHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C=CC=N1)(C(=O)N)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanamide typically involves the reaction of 2-methyl-2-(methylamino)propanamide with a pyrazole derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the methylamino group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazole derivatives or amides.

Scientific Research Applications

2-Methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanamide with other propanamide derivatives and pyrazole-containing compounds, focusing on structural variations, synthetic pathways, and reported properties.

Key Observations:

Structural Diversity: The target compound’s pyrazol-1-yl group is shared with N-(2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide (4), but the latter lacks the methylamino branch, favoring a methoxyphenylamide group instead . This substitution may influence solubility and target selectivity.

Synthesis Challenges :

- The target compound’s discontinuation contrasts with active synthesis efforts for analogs like Compound 2 , which incorporates dichlorophenyl and pyridinyl groups for enhanced bioactivity .

- Yields for pyrazole-containing analogs (e.g., 62% for Compound 4) suggest feasible routes for similar compounds, though steric hindrance from the methyl branch in the target compound may reduce efficiency .

Toxicity Considerations: While the target compound lacks toxicity data, Aldicarb—a structurally distinct propanal derivative with a methylamino group—demonstrates high environmental and human health risks, leading to regulatory restrictions . This highlights the importance of substituent choice in safety profiles.

Spectroscopic Features: Shared IR peaks (e.g., ~3265 cm⁻¹ for NHCO in Compounds 4 and 8) validate the propanamide backbone’s presence across analogs . The target compound’s spectral data remain unreported, but pyrazole C-H stretches (~3100 cm⁻¹) and methylamino signals (δ ~2.3 ppm in NMR) would be expected.

Biological Activity

2-Methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanamide, with CAS number 1248984-61-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The molecular formula of 2-Methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanamide is , with a molecular weight of 182.22 g/mol. The compound is characterized by a pyrazole ring, which is known for various biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 2-Methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanamide. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanamide | MCF7 | TBD | |

| Similar Pyrazole Derivative | HepG2 | 0.71 | |

| Similar Pyrazole Derivative | BT474 | 1.39 |

Note: The IC50 values for 2-Methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanamide are still to be determined (TBD) in specific studies.

2. Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Pyrazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance:

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 | Strong |

| Escherichia coli | 0.0039 - 0.025 | Strong |

This suggests that derivatives similar to 2-Methyl-2-(methylamino)-3-(1H-pyrazol-1-yl)propanamide may possess significant antibacterial properties, warranting further investigation into their mechanisms of action and therapeutic applications .

The mechanisms through which pyrazole derivatives exert their biological effects often involve:

- Inhibition of Enzymatic Activity: Many pyrazole compounds inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis: Certain derivatives have been shown to trigger apoptosis in cancer cells through various pathways, including the activation of caspases.

Case Studies

Several case studies have examined the biological activity of pyrazole compounds:

- Study on Anticancer Activity : A study demonstrated that a structurally related pyrazole derivative exhibited an IC50 value of against multiple cancer cell lines, indicating potent anticancer properties .

- Antibacterial Efficacy : Another study reported that a related pyrazole derivative displayed significant antimicrobial activity against S. aureus and E. coli with MIC values as low as , suggesting its potential as a therapeutic agent against bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.